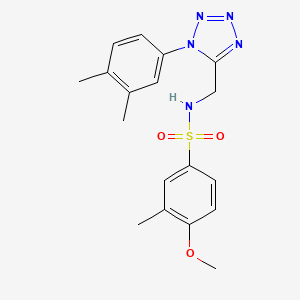

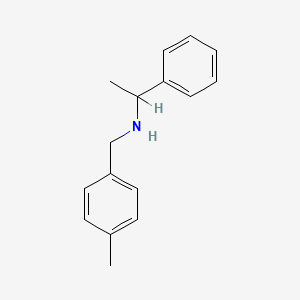

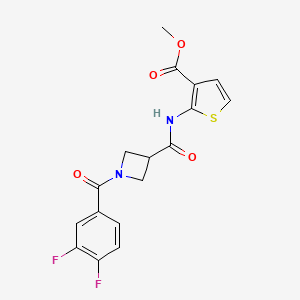

N1-allyl-N2-(3-phenylpropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a compound that belongs to the class of organic compounds known as oxalamides. Oxalamides are amide derivatives of oxalic acid, which is one of the essential and worthy organic functional groups in naturally occurring molecules, pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with oxalyl chloride in a basic medium . For instance, a series of quinoxalinepeptidomimetic derivatives were prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives .Molecular Structure Analysis

The molecular structure of similar compounds like “N1-ethyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide” contains total 36 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of mononuclear complexes with the ligand . The spectroscopic data revealed mononuclear complexes and octahedral geometry for each Mn(II), Co(II), Ni(II) and platinum complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” include a molecular weight of 290.24 and a chemical formula of C12H13F3N2O3 .Aplicaciones Científicas De Investigación

Supramolecular Organogels

“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a type of oxalamide derivative. These compounds have been found to be excellent low molecular weight gelators for a variety of different organic solvents with different polarities and hydrogen-bonding abilities . They are used in the creation of supramolecular organogels, which are a class of soft functional materials that have garnered significant scientific interest for numerous applications .

Biomedical Applications

The primary alkyl oxalamide gelators, which include “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been found to have no effect on the metabolic activity of mouse immune cells. This suggests that these compounds are not cytotoxic and are suitable for use in biomedical applications .

Cross-Coupling Reactions

Copper(II) complexes of oxalamide ligands, including “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been used to catalyze cross-coupling reactions. These reactions are widely used in the synthesis of fine chemicals and materials .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-phenylpropyl)-N'-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMAZADYRUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-phenylpropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)

![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)